molecular formula C15H19N3OS B6095757 [1-(6-methyl-3-pyridazinyl)-4-piperidinyl](2-thienyl)methanol

[1-(6-methyl-3-pyridazinyl)-4-piperidinyl](2-thienyl)methanol

Cat. No. B6095757
M. Wt: 289.4 g/mol
InChI Key: AXVNNMLIJXOLFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[1-(6-methyl-3-pyridazinyl)-4-piperidinyl](2-thienyl)methanol is a chemical compound that has been studied for its potential applications in scientific research. This compound is also known as TAK-659 and has been found to have a range of biochemical and physiological effects.

Mechanism of Action

The mechanism of action of TAK-659 is not fully understood, but it is believed to work by inhibiting the activity of a protein called Bruton's tyrosine kinase (BTK). BTK is involved in the signaling pathway that leads to the activation of immune cells, and its inhibition has been shown to have anti-tumor and anti-inflammatory effects.
Biochemical and Physiological Effects:
TAK-659 has been found to have a range of biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. TAK-659 has also been found to inhibit the production of pro-inflammatory cytokines and chemokines, leading to a reduction in inflammation.

Advantages and Limitations for Lab Experiments

TAK-659 has several advantages as a tool for scientific research. It has been found to have high potency and selectivity for BTK, making it a valuable tool for studying the role of BTK in various biological processes. However, TAK-659 has some limitations as well. It is a relatively new compound, and its long-term effects on human health are not yet known. Additionally, the synthesis of TAK-659 is complex and requires specialized equipment and expertise.

Future Directions

There are several future directions for research on TAK-659. One area of interest is the development of TAK-659 as a potential therapeutic agent for the treatment of cancer and autoimmune diseases. Further studies are needed to determine the optimal dosage and administration of TAK-659 for these applications. Another area of interest is the development of new BTK inhibitors that have improved potency and selectivity compared to TAK-659. Finally, more research is needed to understand the long-term effects of TAK-659 on human health and to identify any potential side effects.
Conclusion:
In conclusion, TAK-659 is a chemical compound that has been studied for its potential applications in scientific research. Its synthesis method has been described in detail, and it has been found to have anti-tumor and anti-inflammatory effects. TAK-659 has several advantages as a tool for scientific research, but also has some limitations. There are several future directions for research on TAK-659, including its potential use as a therapeutic agent and the development of new BTK inhibitors.

Synthesis Methods

The synthesis of TAK-659 involves several steps, including the use of reagents such as 6-methyl-3-pyridazinecarboxylic acid, thionyl chloride, and piperidine. The synthesis has been described in detail in scientific literature and involves the use of various techniques such as column chromatography and recrystallization. The synthesis of TAK-659 is a complex process that requires careful handling of the reagents and close attention to the reaction conditions.

Scientific Research Applications

TAK-659 has been studied for its potential applications in scientific research, particularly in the field of oncology. It has been found to have anti-tumor activity in preclinical studies and has been shown to inhibit the growth of cancer cells in vitro and in vivo. TAK-659 has also been studied for its potential use in the treatment of autoimmune diseases and has been found to have anti-inflammatory effects.

properties

IUPAC Name

[1-(6-methylpyridazin-3-yl)piperidin-4-yl]-thiophen-2-ylmethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3OS/c1-11-4-5-14(17-16-11)18-8-6-12(7-9-18)15(19)13-3-2-10-20-13/h2-5,10,12,15,19H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXVNNMLIJXOLFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)N2CCC(CC2)C(C3=CC=CS3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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